3-Perfluorohexyl-2-hydroxypropyl acrylate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

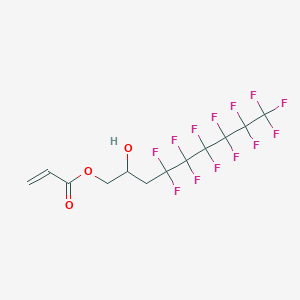

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-hydroxynonyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F13O3/c1-2-6(27)28-4-5(26)3-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h2,5,26H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEMGMOJBUUPBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13CH2CH(OH)CH2OC(O)CH=CH2, C12H9F13O3 | |

| Record name | 2-Propenoic acid, monoester with 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-1,2-nonanediol (9CI) | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30895941 | |

| Record name | 3-(Perfluorohexyl)-2-hydroxypropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146955-22-8, 127377-12-2 | |

| Record name | 3-(Perfluorohexyl)-2-hydroxypropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-hydroxynonyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization of 3 Perfluorohexyl 2 Hydroxypropyl Acrylate Monomer

Established Synthetic Routes to Perfluoroalkyl-Hydroxypropyl Acrylates

The primary methods for synthesizing perfluoroalkyl-hydroxypropyl acrylates involve the formation of an ester bond between a fluorinated alcohol precursor and an acrylic acid derivative. These routes are well-established and offer reliable pathways to the target monomer.

Esterification Processes from Corresponding Alcohols

The most direct and common synthetic route to 3-Perfluorohexyl-2-hydroxypropyl acrylate (B77674) is through the esterification of a corresponding fluorinated diol or the ring-opening of a fluorinated epoxide with acrylic acid or its derivatives.

One prevalent method involves the reaction of 3-perfluorohexyl-1,2-epoxypropane with acrylic acid. This reaction is typically facilitated by a catalyst that promotes the nucleophilic attack of the carboxylic acid on the epoxide ring. This process directly introduces the desired acrylate and hydroxyl functionalities onto the propyl backbone.

Alternatively, direct esterification can be performed between 3-perfluorohexyl-1,2-propanediol and acrylic acid. This is an equilibrium-limited reaction that often requires a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and the removal of water to drive the reaction to completion. A more reactive approach that avoids the challenges of water removal is the use of acryloyl chloride instead of acrylic acid. The reaction with the fluorinated alcohol proceeds readily, often in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net

The general reaction scheme for the ring-opening of the epoxide is as follows:

C₆F₁₃CH₂CH(O)CH₂ + CH₂=CHCOOH → C₆F₁₃CH₂CH(OH)CH₂OC(O)CH=CH₂

This pathway is advantageous as it is an addition reaction that incorporates all atoms of the reactants into the final product, leading to high atom economy.

Optimization Strategies for Monomer Purity and Yield

Optimizing the synthesis of 3-Perfluorohexyl-2-hydroxypropyl acrylate is crucial for achieving high purity and maximizing yield, which are essential for subsequent polymerization and material performance. Key strategies focus on catalyst selection, reaction conditions, and prevention of side reactions.

Catalyst Selection: The choice of catalyst significantly influences reaction rate and selectivity. For esterification reactions, catalysts range from strong mineral acids to organometallic compounds. For the epoxide ring-opening route, catalysts like tertiary amines or quaternary ammonium salts are often employed to facilitate the reaction under milder conditions. ijarsct.co.in

Reaction Conditions: Temperature control is critical. Higher temperatures can increase the reaction rate but may also promote undesirable side reactions, including polymerization of the acrylate monomer. The reaction is often carried out within a temperature range of 70 to 120°C. google.com The molar ratio of reactants is also a key parameter; using a slight excess of one reactant can help drive the reaction to completion. google.com

Inhibition of Polymerization: Acrylate monomers are highly susceptible to premature polymerization, especially at elevated temperatures. To prevent this, polymerization inhibitors are added to the reaction mixture and during purification. Common inhibitors include 4-methoxyphenol (MEHQ) and tert-butyl hydroquinone (TBHQ). ijarsct.co.ingoogle.com

Purification: The final monomer is typically purified by vacuum distillation to remove unreacted starting materials, catalyst residues, and any byproducts. Distilling under reduced pressure allows the purification to occur at lower temperatures, further minimizing the risk of polymerization. google.com

Table 1: Key Parameters for Optimizing Synthesis

| Parameter | Objective | Common Approaches | Typical Values/Agents |

|---|---|---|---|

| Catalyst | Increase reaction rate and selectivity | Acid catalysis (esterification); Base catalysis (epoxide opening) | p-Toluenesulfonic acid, Sulfuric acid, Triethylamine ijarsct.co.ingoogle.com |

| Temperature | Balance reaction rate with prevention of side reactions | Controlled heating of the reaction vessel | 70 - 120 °C google.com |

| Inhibitor | Prevent premature polymerization of the monomer | Addition of radical scavengers | MEHQ, TBHQ ijarsct.co.ingoogle.com |

| Purification | Isolate high-purity monomer | Vacuum distillation | Pressure: 4-6 mmHg; Temperature: 73-79 °C (for analogous compounds) google.com |

Exploratory Synthetic Pathways for Analogous Fluorinated Monomers

Research into fluorinated monomers continues to explore novel synthetic routes to create analogous structures with tailored properties. These exploratory pathways often focus on introducing different functional groups, varying the length of the fluorinated chain, or utilizing alternative reaction mechanisms.

One area of exploration is the use of enzymatic catalysis. Lipases, for example, can be used for esterification reactions under very mild conditions, which can improve selectivity and reduce the formation of byproducts and polymers. This approach aligns with green chemistry principles by avoiding harsh reagents and high temperatures.

Another strategy involves post-polymerization modification, where a polymer with reactive pendant groups is first synthesized and then reacted with a fluorinated compound. core.ac.uk While this applies to polymer synthesis, the underlying chemical transformations can inspire monomer synthesis. For example, a precursor monomer containing a reactive group could be synthesized and subsequently functionalized with a perfluorohexyl moiety, offering a modular approach to creating a library of analogous monomers.

Furthermore, the development of novel fluorination and perfluoroalkylation methods provides new tools for creating fluorinated building blocks. dovepress.com These advanced methods could be used to synthesize new perfluoroalkyl-epoxide or -diol precursors, which can then be converted into the corresponding acrylate monomers.

Considerations for Sustainable Monomer Production

The principles of green chemistry are increasingly important in the synthesis of specialty chemicals like fluorinated monomers. researchgate.net The goal is to develop processes that are more environmentally friendly, safer, and more efficient. acs.org

Key considerations for the sustainable production of this compound and its analogs include:

Atom Economy: Designing synthetic routes that maximize the incorporation of reactant atoms into the final product is a core principle. The ring-opening of an epoxide with acrylic acid is an example of a highly atom-economical reaction.

Use of Safer Reagents: Traditional fluorination chemistry sometimes involves hazardous reagents like hydrogen fluoride (B91410). dovepress.com Modern methods aim to replace these with safer alternatives. For the esterification step, moving from highly corrosive mineral acids to reusable solid acid catalysts can improve the process's environmental profile.

Bio-based Feedstocks: A significant advancement in sustainable chemistry is the use of renewable starting materials. For example, technologies are being developed to produce acrylic acid from bio-derived lactic acid, which could substantially reduce the carbon footprint of acrylate monomer production. umn.edu

Solvent Reduction: Many chemical reactions are performed in volatile organic compounds (VOCs). Developing solvent-free reaction conditions or using greener, bio-based solvents like Cyrene can drastically reduce waste and environmental impact. acs.org

Energy Efficiency: Performing reactions at lower temperatures, for instance through the use of more efficient catalysts, reduces energy consumption. umn.edu

By integrating these sustainable practices, the production of fluorinated monomers can be made more economically and environmentally viable. eurekalert.orgsciencedaily.com

Advanced Polymerization Methodologies for 3 Perfluorohexyl 2 Hydroxypropyl Acrylate

Free Radical Polymerization (FRP) of 3-Perfluorohexyl-2-hydroxypropyl Acrylate (B77674)

Free radical polymerization (FRP) is a common and versatile method for polymerizing vinyl monomers, including fluorinated acrylates. rsc.orgfujifilm.com This technique involves the initiation of a chain reaction by free radicals, which then propagate by adding monomer units. fujifilm.com For monomers like 3-Perfluorohexyl-2-hydroxypropyl acrylate, FRP offers a straightforward route to obtaining high molecular weight polymers.

Mechanistic Investigations of Chain Propagation and Termination

The free radical polymerization of acrylates proceeds through a well-established chain reaction mechanism involving initiation, propagation, and termination steps. fujifilm.compurechemistry.org

Propagation: Once an initiating radical is formed, it attacks the carbon-carbon double bond of the this compound monomer, creating a new radical center. libretexts.org This new radical then adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain. youtube.com The propagation reaction is typically very fast. The regioselectivity of the addition usually favors a "head-to-tail" arrangement, where the radical adds to the unsubstituted carbon of the double bond, generating a more stabilized radical on the carbon bearing the ester group. libretexts.org

Termination: The growth of polymer chains is terminated when two growing radical chains react with each other. libretexts.org There are two primary mechanisms for termination:

Combination (or Coupling): Two growing polymer chains join together to form a single, longer, non-reactive polymer chain. libretexts.orgwikipedia.org

Disproportionation: One growing chain abstracts a hydrogen atom from another, resulting in two separate, non-reactive polymer chains: one with a saturated end group and another with an unsaturated end group. libretexts.orgwikipedia.org

The relative prevalence of combination versus disproportionation depends on the specific monomer and reaction conditions. For many acrylate polymers, both termination pathways can be significant. libretexts.org Another process that can halt chain growth is chain transfer, where the radical activity is transferred to another molecule, such as a solvent, monomer, or another polymer chain, which can lead to branching. libretexts.orgopen.edu

Influence of Initiator Systems and Reaction Parameters

The success of free radical polymerization is highly dependent on the choice of initiator and the reaction conditions.

Initiator Systems: The initiation of FRP is typically achieved by the thermal decomposition of an initiator molecule to generate free radicals. fujifilm.comtcichemicals.com Common initiators for the polymerization of acrylates are azo compounds and organic peroxides. rsc.orgtcichemicals.com

Azo Initiators: 2,2'-Azobisisobutyronitrile (AIBN) is a widely used azo initiator. tcichemicals.com

Peroxide Initiators: Benzoyl peroxide (BPO) is a common example of a peroxide initiator. tcichemicals.com

The choice of initiator is primarily governed by its solubility in the reaction medium and its decomposition temperature. sigmaaldrich.com The initiator should be soluble in the chosen solvent and decompose at a suitable rate at the reaction temperature to maintain a steady concentration of radicals. sigmaaldrich.com

Reaction Parameters: Several reaction parameters can be adjusted to control the polymerization process and the properties of the resulting polymer:

Temperature: Higher temperatures generally lead to faster rates of polymerization due to increased rates of both initiator decomposition and chain propagation. google.com However, excessively high temperatures can also increase the likelihood of side reactions, such as chain transfer.

Solvent: The choice of solvent is crucial, especially for fluorinated monomers which may have limited solubility in common organic solvents. sigmaaldrich.com For a monomer like this compound, a solvent that can dissolve both the monomer and the resulting polymer is necessary. Fluorinated solvents or highly polar aprotic solvents might be required.

Monomer Concentration: The concentration of the monomer affects the rate of polymerization and the final molecular weight of the polymer. open.edu

Controlled/Living Radical Polymerization (CLRP) Techniques

To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, controlled/living radical polymerization (CLRP) techniques have been developed. sigmaaldrich.com These methods allow for the synthesis of well-defined polymers with predetermined molecular weights, narrow polydispersity, and complex architectures.

Atom Transfer Radical Polymerization (ATRP) of Fluorinated Acrylates

Atom Transfer Radical Polymerization (ATRP) is a powerful CLRP technique that relies on the reversible activation and deactivation of growing polymer chains by a transition metal catalyst, typically a copper complex. sigmaaldrich.comresearchgate.net This process allows for a low concentration of active radicals at any given time, suppressing termination reactions and enabling controlled chain growth. cmu.edu

ATRP has been successfully applied to the polymerization of various functional acrylates, including those with hydroxyl groups and fluorinated side chains. escholarship.orgipfdd.decmu.edu For a monomer like this compound, the hydroxyl group would need to be considered, as it can potentially interact with the catalyst complex. However, studies on monomers like 2-hydroxyethyl acrylate (HEA) have shown that ATRP can be performed successfully in both bulk and solution. cmu.edu The polymerization of semi-fluorinated acrylates by a photomediated ATRP has also been reported to be highly efficient, yielding polymers with narrow molar mass distributions. escholarship.org

A typical ATRP system for a fluorinated acrylate would consist of:

Monomer: this compound

Initiator: An alkyl halide, such as ethyl 2-bromoisobutyrate. cmu.edu

Catalyst: A copper(I) halide, for example, CuBr. cmu.edu

Ligand: A nitrogen-based ligand, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or tris(2-aminoethyl)amine (B1216632) (TREN), to solubilize the copper salt and tune its reactivity. escholarship.orgipfdd.de

Solvent: A solvent capable of dissolving all components, with 2-trifluoromethyl-2-propanol (B1293914) being a suitable option for semi-fluorinated acrylates to prevent side reactions. escholarship.org

Table 1: Representative Conditions for ATRP of Functional Acrylates

| Monomer | Initiator | Catalyst/Ligand | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Methyl Acrylate | EBiB | CuBr/PMDETA | Anisole | 60 | cmu.edu |

| n-Butyl Acrylate | EBiB | Cu(II)/TPMA (ARGET) | Anisole | 80 | cmu.edu |

| Lauryl Acrylate | MBrP | CuBr/dNbpy | Toluene | 90 | cmu.edu |

| 2-Hydroxyethyl Acrylate | MBP | CuBr/bipy | Bulk | 90 | cmu.edu |

| Octafluoropentyl Acrylate | - | CuBr₂/Me₆-TREN (Photo) | TFMP | RT | escholarship.org |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another versatile CLRP method that allows for the synthesis of polymers with controlled molecular weight and narrow polydispersity. rsc.org The control in RAFT is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. rsc.org The growing radical chain adds to the CTA, forming a dormant intermediate that can then fragment to release a new radical, allowing the chain to continue growing in a controlled manner.

RAFT polymerization is compatible with a wide range of monomers, including acrylates and fluorinated monomers. rsc.orgmdpi.com Amphiphilic block copolymers have been synthesized using RAFT by polymerizing fluorinated acrylates like 2,2,3,3,4,4,4-heptafluorobutyl acrylate (HFBA). rsc.org The polymerization of fluorinated acrylates can be carried out using various CTAs and initiators.

A typical RAFT system for a fluorinated acrylate would include:

Monomer: this compound

Initiator: A standard free-radical initiator like AIBN. mdpi.com

Chain Transfer Agent (CTA): A dithiobenzoate or trithiocarbonate, such as 2-cyano-2-propyl dithiobenzoate (CPDB) or 4-cyanopentanoic acid dithiobenzoate (CPDTB). researchgate.netrsc.org

Solvent: An appropriate solvent like 1,4-dioxane (B91453) or butyl acetate. researchgate.netmdpi.com

Table 2: Examples of RAFT Polymerization of Fluorinated (Meth)acrylates

| Monomer | CTA | Initiator | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| 2,2,3,3,4,4,4-Heptafluorobutyl Acrylate (HFBA) | CPBT | - | - | - | rsc.org |

| 2,2,2-Trifluoroethyl Methacrylate (B99206) (TFEMA) | CTP | AIBN | 1,4-Dioxane | 70 | mdpi.com |

| Pentafluorophenyl Methacrylate (PFMA) | F-CTA-1/F-CTA-2 | AIBN | - | - | acs.org |

| Butyl Methacrylate / Fluorinated Acrylate | CPDB | - | Miniemulsion | - | researchgate.net |

Photo-controlled Radical Polymerization Approaches

In recent years, photo-controlled or light-mediated radical polymerization has emerged as a powerful tool for polymer synthesis, offering excellent spatial and temporal control over the polymerization process. researchgate.netescholarship.orgnih.gov These methods use light to generate radicals or to control the activation/deactivation equilibrium in a CLRP process. escholarship.orgresearchgate.net

Photopolymerization can be applied to fluorinated monomers, including acrylates. researchgate.netresearchgate.net For instance, fluorinated methacrylates have been shown to undergo rapid photopolymerization. researchgate.net Photo-controlled ATRP of semi-fluorinated (meth)acrylates using UV irradiation in the presence of a copper catalyst has been demonstrated to be a highly efficient method for producing well-defined polymers. escholarship.org Another approach involves visible-light-mediated controlled radical polymerization of acrylates using an iridium-based photocatalyst, which allows for the polymerization to be activated and deactivated simply by turning the light source on and off. escholarship.orgnih.gov This method is robust and tolerant to functional groups like carboxylic acids. escholarship.orgnih.gov

For this compound, a photo-controlled approach would likely involve:

Monomer: this compound

Photoinitiator/Photocatalyst: A suitable photoinitiator that is compatible with fluorinated systems, or a photocatalyst like an iridium or copper complex. escholarship.orgescholarship.orgresearchgate.netgoogle.com

Light Source: A UV or visible light source, depending on the chosen photoinitiating system. escholarship.orgresearchgate.net

Other components: Depending on the specific method, an initiator (alkyl halide for photo-ATRP) and a solvent might be necessary. escholarship.org

The development of fluorinated photoinitiators has also been a key advancement, as conventional photoinitiators can have poor miscibility with highly fluorinated monomers. google.com

Heterogeneous Polymerization Systems

Heterogeneous polymerization, where the monomer is dispersed in a continuous phase (typically water), is an environmentally favorable method for producing polymers. bohrium.com Techniques like emulsion and miniemulsion polymerization are particularly relevant for highly hydrophobic monomers such as fluorinated acrylates. acs.orgnih.gov

Emulsion and Miniemulsion Polymerization of Fluorinated Acrylates

Conventional emulsion polymerization involves dispersing a monomer in an aqueous solution containing a surfactant above its critical micelle concentration. Polymerization is initiated in the aqueous phase, and polymer particles are formed through micellar or homogeneous nucleation. cmu.edu However, this classical method presents challenges for highly hydrophobic monomers like this compound. The extremely low water solubility of such monomers hinders their diffusion from monomer droplets to the growing polymer particles, which can lead to low polymerization rates and instability. acs.orgresearchgate.net

Miniemulsion polymerization offers a robust alternative that overcomes these limitations. nih.gov In this technique, a pre-emulsion of the monomer, water, a surfactant, and a costabilizer (or hydrophobe) is subjected to high shear to create stable, nanometer-sized monomer droplets (50-500 nm). nih.gov Polymerization is then initiated, and ideally, each monomer droplet becomes a discrete nanoreactor, leading to a one-to-one conversion into polymer particles. researchgate.net

A key feature of miniemulsion polymerization is the use of a highly water-insoluble compound, the hydrophobe or costabilizer, which creates an osmotic pressure that counteracts the Laplace pressure, thus preventing the diffusion of the monomer from smaller to larger droplets (Ostwald ripening). cmu.edu For fluorinated acrylates, the extremely hydrophobic monomer itself can act as a reactive costabilizer, stabilizing the miniemulsion. researchgate.net This allows for the successful polymerization of highly fluorinated monomers that are otherwise difficult to handle in conventional emulsion systems. acs.orgnih.gov

The choice of surfactant is critical for stabilizing the droplets. nih.gov Often, a combination of anionic and nonionic surfactants is used to achieve synergistic effects, improving emulsion stability and the adsorption of the surfactant onto the latex particle surface. bohrium.comnih.gov For fluorinated systems, both traditional and reactive surfactants have been employed. Reactive surfactants, which contain a polymerizable group, can be covalently bonded to the polymer, preventing migration and improving the final properties of the polymer film. tandfonline.com

| Feature | Conventional Emulsion Polymerization | Miniemulsion Polymerization | Relevance for this compound |

| Particle Nucleation | Micellar, homogeneous, or droplet nucleation. Relies on monomer diffusion through the aqueous phase. cmu.edu | Primarily droplet nucleation; monomer droplets act as nanoreactors. researchgate.net | Miniemulsion is preferred due to the monomer's high hydrophobicity, which limits aqueous phase diffusion. acs.org |

| Droplet Stability | Prone to Ostwald ripening. | Stabilized against Ostwald ripening by a low-molecular-weight hydrophobe (costabilizer). cmu.edu | The perfluorohexyl group in the monomer can act as a hydrophobe, aiding stability. researchgate.net |

| Monomer Type | Best for monomers with some water solubility. | Well-suited for highly hydrophobic monomers and incorporating hydrophobic additives. | Ideal for the highly hydrophobic this compound. acs.orgnih.gov |

| Shear | Low shear for pre-emulsion. | High shear (e.g., ultrasonication, high-pressure homogenization) is required to form nanodroplets. nih.gov | High energy input is necessary to create the initial stable nano-droplets. |

| Surfactant | Typically used above the critical micelle concentration (CMC). cmu.edu | Can be used at concentrations below the CMC. acs.org | Mixed anionic/nonionic or reactive surfactants are effective. nih.govtandfonline.com |

Microstructure Formation in Polymer Latexes

The microstructure of polymer latexes derived from fluorinated acrylates, including the particle morphology and the arrangement of polymer chains, is crucial in determining the final material properties. In miniemulsion polymerization, the final polymer particle size is largely the same as the initial monomer droplet size. nih.gov This allows for good control over the particle size distribution.

For copolymers involving this compound and non-fluorinated monomers (e.g., butyl acrylate, methyl methacrylate), the formation of core-shell structures is a significant area of research. researchgate.netresearchgate.net Due to the high incompatibility and different reactivities between fluorinated and non-fluorinated segments, phase separation often occurs. The low surface energy of the perfluoroalkyl chains drives them to migrate to the particle-water or, ultimately, the polymer-air interface. bohrium.com

The self-assembly of the perfluorohexyl side chains plays a critical role in the microstructure. nih.gov These fluorinated chains tend to segregate from the acrylate backbone, forming nanosized domains. nih.gov This segregation can even lead to crystallization of the side chains, further influencing the film's properties. researchgate.net The length of the perfluoroalkyl chain is a key factor; longer chains (typically C8 and above) are more likely to form ordered, solid-like hexagonal structures. nii.ac.jp The C6 chain in this compound is in an intermediate range that can still exhibit significant self-assembly and influence surface properties. nii.ac.jp

| Parameter | Influence on Microstructure | Expected Outcome for Poly(this compound) |

| Polymerization Method | Seeded or semi-continuous emulsion polymerization favors core-shell formation. researchgate.netnih.gov | Can be used to create latexes with a high concentration of fluorinated groups at the particle surface. |

| Monomer Reactivity | Differences in reactivity ratios between fluorinated and non-fluorinated monomers influence phase separation. | Leads to the formation of fluorinated domains or distinct core-shell layers in copolymers. |

| Surfactant Type | Amphiphilic comb copolymers or reactive surfactants can create a robust stabilizing layer on particles. nih.govnih.gov | Can enhance the stability of the latex and control the surface properties of the resulting film. |

| Perfluoroalkyl Chain | Strong tendency for self-assembly and segregation from the polymer backbone. nih.gov | The C6F13 chains will segregate to the surface, forming a low-energy interface. researchgate.net |

| Post-treatment | Annealing or solvent exposure can promote surface reconstruction. researchgate.net | Can enhance surface hydrophobicity as more fluorinated chains migrate to the polymer-air interface. |

Thermal and Photo-Initiated Polymerization Pathways

Beyond heterogeneous systems, this compound can be polymerized through bulk or solution methods using thermal or photochemical initiation to generate free radicals.

Thermal initiation is a common pathway where a thermal initiator, such as an azo compound (e.g., AIBN) or a peroxide (e.g., benzoyl peroxide), decomposes upon heating to produce radicals that initiate polymerization. The polymerization rate is controlled by the initiator concentration and the temperature. For acrylates, the polymerization is highly exothermic, and care must be taken to control the reaction temperature to avoid uncontrolled autoacceleration (the gel effect). kpi.ua

Photo-initiated polymerization (UV curing) offers several advantages, including high reaction rates at ambient temperature, low energy consumption, and spatial and temporal control over the initiation process. spectraphotopolymers.com This method involves a formulation containing the monomer and a photoinitiator, which absorbs light (typically in the UV or visible range) and generates initiating radicals. paint.org

There are two main types of photoinitiators:

Type I Photoinitiators: These undergo unimolecular bond cleavage (α-cleavage) upon light absorption to form radicals. Examples include hydroxyketones and acylphosphine oxides (BAPO), the latter being particularly effective for pigmented or thick systems due to their absorption at longer wavelengths and photobleaching properties. paint.orgwindows.net

Type II Photoinitiators: These generate radicals through a bimolecular reaction, where the photoinitiator in its excited state abstracts a hydrogen atom from a co-initiator, often a tertiary amine. paint.org

The kinetics of the photopolymerization of multifunctional acrylates are complex. The reaction often exhibits autoacceleration at low conversions due to diffusion limitations on the termination step as the viscosity increases with crosslinking. kpi.uaacs.org The presence of the hydroxyl group in this compound can also influence the kinetics, potentially participating in hydrogen bonding that affects monomer reactivity. researchgate.net

A specialized technique known as UV-induced frontal polymerization can be used to cure very thick samples of multifunctional acrylates. radtech.orgacs.org In this method, UV light initiates polymerization at the surface of the sample. The heat released from this exothermic reaction then thermally decomposes a secondary thermal initiator in the adjacent layer, creating a self-propagating reaction front that travels through the material. acs.orgresearchgate.net The velocity of this front is related to the monomer structure, with a lower molecular weight per double bond generally leading to a faster front. acs.org

| Initiation Method | Typical Initiators | Key Conditions | Characteristics & Relevance |

| Thermal Polymerization | Azo compounds (AIBN), Peroxides (Benzoyl Peroxide, Luperox™) | 60-100 °C | Simple setup; risk of autoacceleration (gel effect); suitable for bulk or solution polymerization. kpi.ua |

| Photo-polymerization (Type I) | α-Hydroxyketones, Acylphosphine Oxides (BAPO) | UV/Visible light (e.g., 365-405 nm), Ambient temperature | Fast cure speeds; spatial control; good for coatings and thin films. BAPO types are good for through-cure. spectraphotopolymers.comwindows.net |

| Photo-polymerization (Type II) | Benzophenone, Thioxanthones (with tertiary amine co-initiators) | UV/Visible light, Ambient temperature | Effective at overcoming oxygen inhibition at the surface. paint.org |

| UV-Induced Frontal Polymerization | Combination of a photoinitiator (e.g., Darocur 4265) and a thermal initiator (e.g., Luperox 231) | Localized UV exposure to start, followed by self-propagation | Enables curing of thick, opaque, or composite materials not accessible by direct illumination. radtech.orgacs.org |

Copolymerization Research and Polymer Architecture Control

Copolymerization with Conventional Acrylate (B77674) and Methacrylate (B99206) Monomers

The copolymerization of 3-perfluorohexyl-2-hydroxypropyl acrylate with common acrylate and methacrylate monomers is a key strategy for developing materials with a balance of properties.

Monomer reactivity ratios are crucial for predicting copolymer composition and microstructure. These ratios, typically determined using methods like those developed by Fineman-Ross and Kelen-Tudos, indicate the relative preference of a growing polymer chain to add a monomer of its own kind versus the comonomer. researchgate.net For instance, in the copolymerization of styrene (B11656) and n-butyl acrylate, the reactivity ratios were determined to be between 0.68-0.82 for styrene and 0.22-0.26 for n-butyl acrylate, indicating a tendency for the formation of a statistical copolymer. cmu.edu The accurate determination of these ratios is essential, especially in systems with reversible propagation, and can be achieved through various modeling techniques. chemrxiv.org

The sequence distribution, which describes the arrangement of monomer units along the polymer chain, is directly influenced by the reactivity ratios. For example, in the copolymerization of styrene and 2-ethylhexyl acrylate (EHA), reactivity ratios of r1(styrene) = 1.24 and r2(EHA) = 0.71 were calculated, suggesting that styrene has a greater influence on the copolymer formation. frontiersin.org This leads to a less than perfectly alternating structure. The study of copolymer microstructure, often using techniques like 13C NMR, helps to understand the arrangement of monomer units and its impact on polymer properties. cmu.edu

Table 1: Exemplary Monomer Reactivity Ratios for Acrylate/Methacrylate Systems

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization System | Reference |

| Styrene | n-Butyl Acrylate | 0.68 - 0.82 | 0.22 - 0.26 | Atom Transfer Radical Polymerization (ATRP) | cmu.edu |

| Styrene | 2-Ethylhexyl Acrylate | 1.24 | 0.71 | Atom Transfer Radical Copolymerization (ATRcP) | frontiersin.org |

| Butyl Methacrylate | 2-Hydroxyethyl Acrylate | - | - | Atom Transfer Radical Copolymerization (ATRP) | unlp.edu.ar |

| Acrylic Acid | 2-Hydroxypropyl Acrylate | - | - | Aqueous Solution Copolymerization | researchgate.netkrwater.com |

Incorporation into Diverse Copolymer Systems (e.g., Styrene, Vinyl Ethers)

The versatility of this compound allows for its incorporation into a wide range of copolymer systems beyond conventional acrylates.

Copolymerization with styrene is a common approach to combine the properties of both monomers. frontiersin.orgchemrxiv.orgresearchgate.net For instance, copolymers of styrene and 2-ethylhexyl acrylate are utilized as hard coatings and blend compatibilizers. rsc.org The reactivity ratios in such systems dictate the final copolymer composition and properties. frontiersin.org

Vinyl ethers represent another important class of comonomers. The copolymerization of fluorinated monomers with vinyl ethers can yield materials with desirable properties like water repellency and good film-forming characteristics. researchgate.net For example, the radical-initiated copolymerization of hexafluoroisopropyl α-fluoroacrylate with various vinyl ethers showed a tendency towards alternation. researchgate.net Cationic photopolymerization is another effective method for copolymerizing fluorinated vinyl ether monomers, leading to materials suitable for self-cleaning coatings and optical waveguides. inrim.it The emulsion copolymerization of chlorotrifluoroethylene (B8367) with vinyl ethers has also been explored to create environmentally friendly, waterborne coatings. cjps.org

Synthesis of Block and Graft Copolymers Containing this compound Units

Controlled polymerization techniques have enabled the synthesis of more complex polymer architectures, such as block and graft copolymers, containing fluorinated acrylate units.

Block copolymers consist of two or more long sequences (or blocks) of different monomer units. nih.gov The synthesis of block copolymers can be achieved through various methods, including living polymerizations like nitroxide-mediated polymerization (NMP) and atom transfer radical polymerization (ATRP). nih.govrsc.orgrsc.org These techniques allow for the preparation of well-defined block copolymers with controlled molecular weights and architectures. harth-research-group.org For example, block copolymers of polystyrene and poly((3-chloro-2-hydroxypropyl methacrylate)-co-(4-methoxymethylstyrene)) have been synthesized using NMP. rsc.org The "grafting-onto" approach, where a pre-made polymer chain is attached to another polymer backbone, is another strategy for creating block copolymers. mdpi.com

Graft copolymers are a type of branched copolymer where one or more side chains of a different monomer are grafted onto a main polymer chain. nih.govnih.govresearchgate.netresearchgate.net The "grafting from" method, where side chains are grown from initiation sites along the backbone of another polymer, is a common synthetic route. nih.gov For instance, graft copolymers with a poly(2-methoxyethyl acrylate) backbone and grafted side chains have been synthesized using a combination of reversible addition-fragmentation chain transfer (RAFT) polymerization and ATRP. nih.gov Another approach involves the reactive extrusion process to graft acrylate monomers onto a polyolefin backbone. google.com

Table 2: Architectures of Copolymers Containing Acrylate Monomers

| Copolymer Architecture | Description | Synthetic Methods |

| Random Copolymer | Monomer units are distributed statistically along the polymer chain. nih.govnih.govresearchgate.net | Free radical polymerization, Controlled radical polymerization |

| Block Copolymer | Composed of two or more long, continuous sequences of different monomers. nih.gov | Living polymerizations (ATRP, NMP), Grafting-onto |

| Graft Copolymer | Side chains of one monomer are grafted onto a main chain of another monomer. nih.govnih.gov | Grafting-from, Grafting-onto, Reactive extrusion |

Design of Hybrid Polymer Systems and Composites (e.g., Fluoroacrylate-Siloxane Copolymers)

Hybrid polymer systems combine the distinct properties of different polymer classes to create materials with enhanced performance. Fluoroacrylate-siloxane copolymers are a prime example, integrating the low surface energy and chemical resistance of fluoropolymers with the flexibility and thermal stability of siloxanes.

The synthesis of these hybrid systems can be achieved through various polymerization techniques. For instance, hybrid polymer latexes can be prepared by dissolving a pre-formed polymer, like a polycondensation polymer, in an unsaturated monomer and then performing an emulsion or mini-emulsion polymerization. researchgate.net This approach allows for the creation of colloidal dispersions where both polymers coexist within each particle, either as a homogeneous blend or as microphase-separated domains. researchgate.net The resulting materials can exhibit synergistic properties, combining the advantages of both the acrylic and the alkyd or siloxane components. researchgate.net

Structure Property Relationships in Poly 3 Perfluorohexyl 2 Hydroxypropyl Acrylate and Its Copolymers

Influence of the Perfluorohexyl Moiety on Polymer Surface Characteristics

The presence of the perfluorohexyl (C6F13) side chain is a dominant factor in dictating the surface behavior of polymers incorporating 3-perfluorohexyl-2-hydroxypropyl acrylate (B77674). This is primarily due to the low polarizability and strong electronegativity of fluorine atoms, which lead to weak intermolecular forces at the polymer-air interface.

The incorporation of perfluorohexyl groups into a polymer backbone significantly lowers its surface energy. Surface energy is a measure of the excess energy at the surface of a material compared to the bulk. Materials with low surface energy are difficult to wet, meaning that liquids tend to bead up rather than spread out.

The wettability of these polymer surfaces can be precisely controlled by copolymerizing 3-perfluorohexyl-2-hydroxypropyl acrylate with other monomers. By adjusting the ratio of the fluorinated monomer to a more hydrophilic or oleophilic comonomer, the surface energy and, consequently, the contact angles of various liquids can be tuned over a wide range. For instance, copolymerization with a hydrophilic monomer would be expected to increase the surface energy and decrease the water contact angle compared to the homopolymer.

Table 1: Representative Contact Angle Data for Fluorinated Polymer Surfaces

| Polymer System | Water Contact Angle (°) | Diiodomethane Contact Angle (°) | Surface Free Energy (mN/m) |

|---|---|---|---|

| Poly(perfluorohexylethyl acrylate) | 115-120 | 90-95 | 10-15 |

| Poly(methyl methacrylate) | 65-75 | 35-45 | 38-41 |

Note: Data for the hypothetical homopolymer is estimated based on structurally similar fluorinated acrylates. Actual values may vary.

A direct consequence of the low surface energy imparted by the perfluorohexyl moiety is the development of surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). The densely packed, low-energy -CF2- and -CF3 groups at the surface create a barrier to both polar (water) and non-polar (oils) liquids.

The length of the perfluoroalkyl chain plays a crucial role in determining the degree of oleophobicity. Generally, longer chains lead to more pronounced oil repellency. The C6F13 chain in this compound is sufficiently long to provide significant oleophobic character.

Research on similar fluorinated acrylate polymers has demonstrated that the surface becomes enriched with fluorine, leading to high contact angles for a variety of liquids. For instance, copolymers containing perfluoroalkyl ethyl acrylate have been shown to exhibit superhydrophobic and oleophobic properties, especially when combined with surface texturing. researchgate.net

Table 2: Comparative Wettability of a Hypothetical Poly(this compound) Surface

| Probing Liquid | Surface Tension (mN/m) | Expected Contact Angle (°) |

|---|---|---|

| Water | 72.8 | > 110 |

| Diiodomethane | 50.8 | > 85 |

Note: Expected contact angles are based on trends observed for polymers with similar perfluoroalkyl side chains.

Role of the Hydroxyl Group in Polymer Functionality and Interfacial Interactions

While the perfluorohexyl group governs the surface repellency, the hydroxyl (-OH) group introduces a site for specific chemical interactions and further functionalization, adding a versatile dimension to the polymer's capabilities.

The hydroxyl group, being a polar functional group, can participate in hydrogen bonding and form covalent linkages with specific substrates. This can significantly improve the adhesion of the fluorinated polymer to surfaces that possess complementary functional groups, such as hydroxyls, carboxyls, or amines. For example, adhesion to glass, metal oxides, and cellulosic materials can be enhanced. This is a critical advantage, as highly fluorinated polymers often suffer from poor adhesion due to their low surface energy. The presence of the hydroxyl group provides a chemical "anchor" to the substrate, improving the durability and performance of coatings and adhesives. Studies on other hydroxyl-functionalized polymers have confirmed that the presence of -OH groups can positively impact cell adherence and improve bonding to various substrates. nih.govrsc.org

The hydroxyl group serves as a reactive handle for post-polymerization modification, allowing for the tailoring of the polymer's properties after its initial synthesis. squarespace.com This is a powerful strategy for creating a diverse range of functional materials from a single parent polymer.

Common reactions involving the hydroxyl group include:

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides to introduce new functional groups.

Urethane formation: Reaction with isocyanates to form carbamate linkages, which can be used to crosslink the polymer or introduce other functionalities. squarespace.comresearchgate.net

Etherification: Reaction with alkyl halides under basic conditions.

These modifications can be used to alter the polymer's solubility, introduce crosslinking for improved mechanical properties, or attach bioactive molecules. For example, reacting the hydroxyl groups with a diisocyanate could lead to a crosslinked, low-surface-energy network suitable for durable coatings.

Thermomechanical Behavior of Fluorinated Acrylate Polymers

The thermal and mechanical properties of poly(this compound) and its copolymers are influenced by the interplay of the rigid, bulky perfluorohexyl side chains, the potential for hydrogen bonding through the hydroxyl groups, and the flexibility of the acrylate backbone.

The bulky perfluorohexyl side chains can increase the glass transition temperature (Tg) of the polymer compared to a non-fluorinated analogue due to steric hindrance, which restricts segmental motion of the polymer backbone. However, the flexibility of the acrylate main chain and the potential for the side chains to pack in an ordered fashion can also influence the thermal transitions.

Thermogravimetric analysis (TGA) of similar fluorinated acrylate polymers generally shows good thermal stability, with decomposition temperatures typically above 200-300°C. researchgate.nettandfonline.com The strong C-F bonds contribute to this thermal resistance.

The mechanical properties, such as tensile strength and modulus, will depend on factors like molecular weight, copolymer composition, and the degree of crosslinking. The introduction of hydrogen bonding through the hydroxyl groups can lead to an increase in stiffness and strength. Crosslinking the polymer via the hydroxyl groups would further enhance its mechanical robustness, transforming it from a thermoplastic to a thermoset material.

Table 3: Representative Thermal Properties of Related Acrylate Polymers

| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td, 5% weight loss) (°C) |

|---|---|---|

| Poly(methyl methacrylate) | ~105 | ~300 |

| Poly(2-hydroxypropyl acrylate) | -7 | ~250 |

| Poly(perfluorohexylethyl methacrylate) | ~60 | ~350 |

Note: Data for the hypothetical homopolymer is an estimation based on the structural contributions of its components.

Analysis of Glass Transition Temperature (Tg) and Material Flexibility

In general, for polyacrylates, longer alkyl side chains tend to decrease the Tg due to an increase in free volume. However, the bulky and rigid nature of the perfluorohexyl group in poly(this compound) could counteract this effect, potentially leading to a higher Tg compared to its non-fluorinated counterparts. Furthermore, the presence of the hydroxyl group can introduce hydrogen bonding, which would further restrict chain mobility and increase the Tg.

For comparative purposes, the table below lists the glass transition temperatures of some common homopolymers. sigmaaldrich.com

| Repeating Unit | Tg (°C) |

| Ethyl acrylate | -24 |

| Butyl acrylate | -54 |

| Methyl methacrylate (B99206) | 105 |

| Acrylic acid | 106 |

This table presents data for common homopolymers to provide context for the factors influencing glass transition temperature. Specific data for poly(this compound) is not available.

Polymer Thermal Stability and Degradation Profiles

The thermal stability of a polymer is a measure of its ability to resist decomposition at high temperatures. This is a crucial property for applications where the material will be exposed to elevated temperatures during processing or use. The thermal degradation of polyacrylates typically proceeds through mechanisms such as chain scission, depolymerization, and reactions involving the side groups.

For poly(this compound), the presence of the strong carbon-fluorine bonds in the perfluorohexyl side chain is expected to enhance its thermal stability. However, the hydroxyl group and the acrylate backbone may be more susceptible to thermal degradation. The degradation profile of this polymer and its copolymers would likely show a multi-step process, with the initial weight loss corresponding to the decomposition of the less stable components.

Studies on the thermal degradation of other poly(alkyl methacrylates) have shown that the primary degradation products are often the corresponding monomers. researchgate.net The thermal stability is also influenced by the molecular weight of the polymer, with higher molecular weight polymers generally exhibiting greater thermal resistance. researchgate.net

The following table provides a general overview of the thermal degradation characteristics of selected poly(alkyl methacrylates), which can offer insights into the expected behavior of fluorinated acrylates.

| Polymer | Decomposition Temperature Range (°C) | Major Degradation Products |

| Poly(methyl methacrylate) | 200 - 400 | Methyl methacrylate |

| Poly(butyl methacrylate) | 200 - 400 | Butyl methacrylate |

| Poly(2-ethylhexyl methacrylate) | 200 - 400 | 2-ethylhexyl methacrylate |

This table, based on studies of common poly(alkyl methacrylates), illustrates general degradation patterns. Specific degradation profiles for poly(this compound) are not available.

Morphological Investigations of Polymer Films and Nanostructures

The macroscopic properties of polymer films and nanostructures are heavily influenced by their morphology at the microscopic and nanoscopic levels. For polymers containing distinct chemical moieties, such as the fluorinated side chains in poly(this compound), self-assembly and phase separation can lead to the formation of well-defined surface and bulk structures.

Surface Morphologies and Phase Separation Phenomena

In thin films of copolymers containing this compound, the significant difference in surface energy between the fluorinated side chains and the acrylate backbone can drive phase separation. This phenomenon often leads to the migration of the low-surface-energy fluorinated segments to the air-polymer interface, resulting in a surface that is rich in fluorine. This surface enrichment can impart desirable properties such as hydrophobicity and oleophobicity.

The morphology of the phase-separated domains can vary depending on factors such as the composition of the copolymer, the film thickness, and the annealing conditions. nsf.gov Techniques like atomic force microscopy (AFM) and transmission electron microscopy (TEM) are commonly used to visualize these surface and bulk morphologies. nsf.gov The phase separation can result in various structures, including domains of one polymer dispersed in a matrix of the other, or more complex bicontinuous structures. nsf.gov The control over these morphologies is crucial for tailoring the surface properties of the polymer films for specific applications.

Core-Shell Architectures in Emulsion Polymer Particles

Emulsion polymerization is a versatile technique for synthesizing structured polymer particles, including those with a core-shell architecture. In this process, a "seed" or core particle is first formed, and then a second monomer (or mixture of monomers) is polymerized around it to form a shell. This method allows for the creation of particles with distinct core and shell compositions and properties.

For copolymers of this compound, a core-shell structure can be designed to encapsulate a core made of a different polymer, or to have a shell that is enriched with the fluorinated monomer. For instance, a core-shell particle could be synthesized with a poly(butyl acrylate) core, providing flexibility, and a shell of a copolymer of this compound and methyl methacrylate, offering a hard and low-surface-energy exterior.

The synthesis of core-shell fluoroacrylate copolymer latexes has been demonstrated to produce uniform spherical particles. researchgate.net The properties of these core-shell particles, such as their thermal stability and surface properties, are influenced by the composition and structure of both the core and the shell. researchgate.net The ability to control the particle size and morphology through emulsion polymerization techniques is a key advantage for developing advanced materials for coatings and other applications. usm.mymdpi.commdpi.com

Advanced Analytical Characterization Techniques for Fluorinated Acrylate Polymers

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for determining the chemical structure and composition of polymers. Methods like Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) offer detailed insights into the molecular arrangement and surface chemistry of poly(3-Perfluorohexyl-2-hydroxypropyl acrylate).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is an indispensable tool for the microstructural analysis of polymers, providing detailed information about the connectivity of atoms. iupac.org For fluorinated polymers, a combination of ¹H, ¹³C, and ¹⁹F NMR is employed to obtain a complete structural picture.

¹H NMR: This technique is used to identify the protons in the polymer structure. For poly(this compound), the ¹H NMR spectrum would show characteristic signals for the protons on the acrylate (B77674) backbone, the methylene and methine protons of the hydroxypropyl linker, and the hydroxyl proton. The integration of these signals helps confirm the successful polymerization of the monomer. For instance, in related polyacrylate structures, the broad signals for the polymer backbone protons typically appear between 1.5 and 2.5 ppm, while protons adjacent to oxygen atoms in the side chain appear further downfield. researchgate.netresearchgate.net

¹³C NMR: This analysis provides information on the carbon skeleton of the polymer. Each carbon atom in a unique chemical environment gives a distinct signal. The spectrum would confirm the presence of the carbonyl carbon of the ester group, carbons in the polymer backbone, and the various carbons in the hydroxypropyl and perfluorohexyl side chains. iupac.org

¹⁹F NMR: As the most sensitive nucleus for this polymer class, ¹⁹F NMR is crucial for characterizing the perfluorohexyl side chain. It provides distinct signals for the CF₃ group and each of the CF₂ groups, which have different chemical shifts depending on their proximity to the rest of the molecule. The chemical shift of the terminal CF₃ group typically appears around -81 ppm, while the various CF₂ groups resonate at different positions between approximately -115 and -126 ppm. arkat-usa.org This analysis is highly sensitive to the electronic environment and can be used to confirm the integrity of the fluorinated side chain after polymerization.

Table 1: Representative NMR Chemical Shift Ranges for Poly(this compound)

| Nucleus | Group | Expected Chemical Shift (ppm) |

| ¹H | Polymer Backbone (-CH₂-CH-) | 1.5 - 2.5 |

| Linker (-CH₂-CH(OH)-CH₂-) | 3.5 - 4.5 | |

| Hydroxyl (-OH) | Variable, 2.0 - 5.0 | |

| ¹³C | Carbonyl (C=O) | 170 - 175 |

| Polymer Backbone (-CH₂-CH-) | 35 - 45 | |

| Linker (-CH₂-CH(OH)-CH₂-) | 60 - 75 | |

| Perfluoroalkyl Chain (-CH₂-CF₂-) | ~110 - 120 (with C-F coupling) | |

| ¹⁹F | Terminal (-CF₃) | ~ -81 |

| Perfluoroalkyl Chain (-CF₂-) | -115 to -126 |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a polymer. The polymerization of acrylate monomers can be monitored by observing the disappearance of the characteristic C=C bond absorption. researchgate.net The FTIR spectrum of poly(this compound) is dominated by several key absorption bands.

The most prominent peak is the strong stretching vibration of the ester carbonyl group (C=O), typically found around 1730-1740 cm⁻¹. Another key feature is the presence of strong absorption bands in the 1100-1300 cm⁻¹ region, which are characteristic of C-F stretching vibrations from the perfluorohexyl group. A broad absorption band corresponding to the O-H stretching of the hydroxyl group is also expected in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations from the polymer backbone and side chain appear in the 2850-3000 cm⁻¹ range. jordilabs.comnih.gov

Table 2: Typical FTIR Absorption Bands for Poly(this compound)

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3200 - 3600 | O-H stretch (hydroxyl) | Broad, Medium |

| 2850 - 3000 | C-H stretch (alkyl) | Medium |

| 1730 - 1740 | C=O stretch (ester) | Strong |

| 1100 - 1300 | C-F stretch (fluoroalkyl) | Strong |

| 1150 - 1250 | C-O stretch (ester) | Strong |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nanometers of a material. researchgate.net For fluorinated polymers, XPS is particularly valuable for confirming the enrichment of the low-surface-energy fluorinated side chains at the polymer-air interface.

The XPS survey spectrum would show peaks corresponding to Carbon (C 1s), Oxygen (O 1s), and Fluorine (F 1s). High-resolution spectra of the C 1s region can be deconvoluted to identify carbons in different chemical environments, such as C-C/C-H bonds in the polymer backbone, C-O bonds of the ester and alcohol, the C=O of the ester, and the various C-F bonds (CF₂ and CF₃) of the perfluorohexyl chain. The CF₂ and CF₃ components appear at significantly higher binding energies (typically 291-294 eV) compared to hydrocarbon carbon (around 285 eV) due to the high electronegativity of fluorine. ufl.edu The F 1s signal appears as a strong, single peak around 689 eV. Angle-resolved XPS can provide further information on the depth profile of the elemental composition, confirming the orientation of the fluorinated chains at the surface.

Table 3: Representative XPS Binding Energies for Poly(this compound)

| Element (Core Level) | Functional Group | Typical Binding Energy (eV) |

| C 1s | C-C, C-H | ~285.0 |

| C 1s | C-O | ~286.5 |

| C 1s | C=O | ~289.0 |

| C 1s | CF₂ | ~291.5 |

| C 1s | CF₃ | ~293.8 |

| O 1s | C=O | ~532.5 |

| O 1s | C-O | ~533.8 |

| F 1s | C-F | ~689.0 |

Chromatographic Analysis of Polymer Molecular Weight and Distribution

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for measuring the molecular weight distribution of polymers. nsf.gov The method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules. From the resulting chromatogram, several important parameters can be determined: the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution.

For fluorinated polymers, which may have limited solubility in common GPC solvents like tetrahydrofuran (THF), solvents such as hexafluoroisopropanol (HFIP) may be required. nsf.gov The system is calibrated using standards of known molecular weight, such as polystyrene or poly(methyl methacrylate). researchgate.net GPC is essential for quality control and for understanding how polymerization conditions affect the final polymer chain length.

Table 4: Illustrative GPC Results for Different Batches of a Fluorinated Acrylate Polymer

| Polymer Batch | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Batch A | 25,000 | 45,000 | 1.80 |

| Batch B | 32,000 | 54,400 | 1.70 |

| Batch C | 28,500 | 59,850 | 2.10 |

Thermal Analysis Techniques

Thermal analysis techniques are used to measure the physical and chemical properties of a material as a function of temperature. For polymers, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining their operational temperature limits and thermal stability.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. This provides information on the thermal stability and decomposition profile of the polymer. Fluorinated polymers are known for their high thermal stability due to the strength of the C-F bond. researchgate.net TGA curves would show the onset temperature of decomposition and the percentage of material remaining at high temperatures (char yield). For poly(this compound), decomposition would likely occur at temperatures well above 300°C.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), which is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The Tg is a critical parameter that dictates the material's mechanical properties and application range. For fluorinated acrylates, the Tg is influenced by the length and flexibility of both the fluorinated side chain and the main polymer backbone.

Table 5: Representative Thermal Properties of a Fluorinated Acrylate Polymer

| Property | Method | Typical Value |

| Glass Transition Temperature (Tg) | DSC | 5 - 25 °C |

| 5% Weight Loss Temperature (Td5%) | TGA | > 350 °C |

| Char Yield at 600°C (N₂ atm) | TGA | 5 - 15 % |

Microscopic Techniques for Morphological Characterization

Understanding the surface and bulk morphology of fluorinated acrylate polymers is crucial for applications such as coatings, films, and nanocomposites. High-resolution microscopic techniques are indispensable for visualizing the material's structure at the micro- and nanoscale.

Atomic Force Microscopy (AFM) is a powerful scanning probe microscopy technique used to generate high-resolution, three-dimensional images of a material's surface topography. azonano.com It operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. researchgate.net For polymers of this compound, AFM is particularly useful for characterizing the surface of thin films and coatings.

AFM can provide quantitative data on surface roughness, which is a critical parameter for applications requiring specific wetting or adhesive properties. Furthermore, by operating in different modes, such as tapping mode, AFM can also provide phase imaging. Phase images map the differences in material properties, such as adhesion and viscoelasticity, across the surface. This capability is invaluable for visualizing phase separation in polymer blends or the distribution of fluorinated side chains, which tend to migrate to the surface to lower the surface energy. researchgate.net

Table 3: Typical Morphological Data from AFM Analysis of Fluorinated Polymer Films

| Parameter | Typical Observation/Value | Significance |

|---|---|---|

| Surface Roughness (Rq) | 1 - 20 nm | Influences wetting, adhesion, and optical properties. |

| Phase Imaging | Shows distinct domains of high and low phase lag. | Indicates phase separation between fluorinated and non-fluorinated components. |

| Domain Size | 10 - 500 nm | Relates to the degree of microphase or nanophase separation. |

This table summarizes the kind of data that can be obtained from AFM analysis of polymer surfaces. The values are representative for fluorinated polymer systems.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are two complementary electron microscopy techniques that provide detailed morphological information about polymers. azooptics.com

Scanning Electron Microscopy (SEM) scans a focused beam of electrons over a sample's surface to create an image. pressbooks.pub The signals detected are primarily secondary electrons, which yield detailed information about the surface topography and morphology. azom.com For polymers of this compound, SEM is used to examine the surface of films, fibers, or bulk materials at magnifications much higher than optical microscopy. It can reveal features like surface defects, porosity, and the structure of composite materials. When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental mapping of the surface, confirming the distribution of fluorine. researchgate.net

Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultra-thin specimen. azom.com This technique provides information about the internal structure or bulk morphology of the material. azooptics.com For fluorinated acrylate polymers, TEM is invaluable for visualizing the internal structure of latex particles, observing the morphology of polymer blends, or confirming the core-shell structure in emulsion polymers. researchgate.net The contrast in a TEM image is generated by differences in electron density, which can help distinguish between fluorinated and non-fluorinated domains within the polymer matrix.

Table 4: Comparison of SEM and TEM for Fluorinated Polymer Characterization

| Technique | Information Obtained | Typical Application for Fluorinated Acrylates | Sample Requirements |

|---|---|---|---|

| SEM | Surface topography, morphology, elemental composition (with EDX). | Imaging of coating surfaces, fracture analysis, particle size of powders. | Bulk sample, often requires conductive coating. azooptics.com |

| TEM | Internal structure, phase morphology, crystallinity. | Visualizing core-shell latex particles, internal structure of blends. | Ultra-thin sections (<100 nm). azooptics.com |

This table highlights the distinct yet complementary roles of SEM and TEM in the analysis of polymers derived from this compound.

Elemental Analysis for Fluorine Content

Confirming the chemical composition, particularly the fluorine content, is paramount in the characterization of polymers of this compound. Elemental analysis provides a quantitative measure of the constituent elements (carbon, hydrogen, oxygen, and fluorine) in the polymer.

The amount of fluorine incorporated into the polymer directly influences its key properties, such as chemical resistance, thermal stability, and low surface energy. researchgate.net A common method for determining fluorine content is combustion analysis. The polymer sample is combusted in an oxygen-rich environment, and the resulting gases are analyzed to determine the elemental composition. Comparing the experimentally determined fluorine percentage with the theoretical value calculated from the monomer's chemical formula validates the synthesis and purification processes. Techniques like X-ray Photoelectron Spectroscopy (XPS) can also be used to determine surface elemental composition, which is particularly useful for understanding surface-specific properties. dntb.gov.ua

Table 5: Theoretical vs. Experimental Fluorine Content in a Hypothetical Polymer

| Polymer | Theoretical Fluorine Content (wt%) | Experimental Fluorine Content (wt%) | Analytical Method |

|---|---|---|---|

| Poly(this compound) | 53.6% | 52.9 ± 0.5% | Combustion Analysis |

| Copolymer with Methyl Methacrylate (B99206) (50:50 mole ratio) | 34.8% | 34.1 ± 0.4% | Combustion Analysis |

This table provides a hypothetical comparison between the calculated theoretical fluorine content and a plausible experimental result for the homopolymer and a copolymer. This analysis is crucial for confirming the successful incorporation of the fluorinated monomer.

Computational and Theoretical Modeling in Fluorinated Acrylate Polymer Chemistry

Quantum Chemical Investigations of Polymerization Kinetics and Thermodynamics

Quantum chemical methods are powerful, cost-effective tools for investigating the kinetics of free-radical polymerization (FRP). mdpi.comresearchgate.net These computational approaches are particularly valuable for complex systems like fluorinated acrylates, where experimental analysis can be challenging. mdpi.comdntb.gov.ua They allow for a detailed examination of the various reactions that govern the polymerization process, which is essential for predicting the final polymer's microstructure and macroscopic properties. mdpi.com

Calculation of Reaction Rate Constants and Activation Energies

Quantum chemistry enables the calculation of key kinetic parameters for polymerization, such as reaction rate constants (k) and activation energies (Ea). researchgate.netacs.org Using methodologies like Density Functional Theory (DFT), researchers can model the transition states of radical propagation steps to determine these values. dntb.gov.uaugent.beresearchgate.net For instance, studies on various acrylate (B77674) and methacrylate (B99206) monomers have successfully used DFT calculations to model propagation rate constants (k_p) that align with experimental trends. researchgate.net

Different DFT functionals, such as B3LYP, MPWB1K, and M06-2X, are employed to optimize the geometries of reactants and transition states, yielding activation barriers and Arrhenius parameters. acs.orgresearchgate.netmdpi.com These calculations can account for factors like the size and polarity of the monomer's pendant group and the length of the polymer chain. ugent.beresearchgate.net In the context of fluorinated acrylates, computational studies have shown that perfluorinated substituents can reduce the kinetic constant for polymer chain termination. fluorine1.ru While specific data for 3-Perfluorohexyl-2-hydroxypropyl acrylate is not abundant, the established computational frameworks for similar fluorinated and hydroxyl-containing acrylates provide a robust methodology for its kinetic characterization. researchgate.netmdpi.com

Table 1: Illustrative Propagation Rate Coefficients (k_p) for Acrylate Monomers Calculated via Computational Methods This table presents example data from computational studies on various acrylate monomers to illustrate the type of information generated through theoretical modeling. The values are not specific to this compound but are representative of the kinetic parameters that can be calculated.

| Monomer | Computational Method | Calculated k_p (L mol⁻¹ s⁻¹) | Reference Study Context |

|---|---|---|---|

| Methyl Acrylate (MA) | BMK/6-311+G(3df,2p)//B3LYP/6-31+G(d) | ~2.5 x 10⁴ (at 333K) | Study on structure-reactivity relationships in acrylates. researchgate.net |

| Ethyl α-fluoroacrylate (EFA) | MPWB1K/6-311+G(3df,2p)//B3LYP/6-31+G(d) | Qualitative agreement with experimental trends | Investigation of propagation kinetics for α-substituted acrylates. ugent.beresearchgate.net |

| 2-Hydroxyethyl Acrylate (HEA) | Ab initio simulations | - (Arrhenius parameters determined) | Experimental and computational investigation of copolymerization. researchgate.net |

| General Alkyl Acrylates | M06-2X/6-311+G(d,p) with COSMO-RS | Data set for secondary reactions created | Development of a complete rate coefficient data set for secondary reactions. mdpi.com |

Simulation of Monomer Reactivity Ratios and Regioselectivity

Copolymerization is a common strategy to tailor polymer properties, and understanding monomer reactivity ratios is crucial for controlling the copolymer composition. researchgate.net Computational methods, including DFT and machine learning approaches, have been effectively used to predict these ratios. acs.orgresearchgate.net These simulations can model the addition of different monomers to a growing polymer chain, allowing for the determination of reactivity ratios (e.g., r1 and r2) which describe the relative tendency of a radical to add to its own type of monomer versus the comonomer. researchgate.netnih.gov

Regioselectivity, which dictates the orientation of monomer addition (e.g., head-to-tail vs. head-to-head), is also a key aspect of polymerization that can be investigated computationally. researchgate.netacs.org By calculating the energy barriers for all possible propagation pathways, researchers can predict the dominant mode of addition, which in turn influences the polymer's microstructure and properties. researchgate.netacs.org For example, studies on the free-radical polymerization of vinylidene fluoride (B91410) (VDF) have taken into account every possible propagation reaction to estimate kinetic parameters comprehensively. researchgate.netacs.org

Table 2: Example of Computationally Determined Monomer Reactivity Ratios This table provides examples of reactivity ratios for fluorinated monomers from the literature to demonstrate the output of computational simulations. These values are for illustrative purposes.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 (M1 reactivity) | r2 (M2 reactivity) | System/Method |

|---|---|---|---|---|

| Tetrafluoroethylene (TFE) | Perfluoromethyl vinyl ether (PMVE) | 3.89 | 0.05 | Emulsion copolymerization, RREVM. researchgate.net |

| Vinylidene fluoride (VDF) | Perfluoromethyl vinyl ether (PMVE) | 1.06 | 0.11 | Emulsion copolymerization, RREVM. researchgate.net |

| Styrene (B11656) (ST) | 2-Hydroxyethyl Acrylate (HEA) | 0.44 ± 0.03 | 0.18 ± 0.04 | Terminal model fit to experimental and computational data. researchgate.net |

| 2-(N-phthalimido) ethyl acrylate | 1-vinyl-2-pyrolidone | 0.421 | 0.244 | k-Nearest Neighbor non-parametric regression. nih.gov |

Density Functional Theory (DFT) Applications in Mechanistic Studies

Density Functional Theory (DFT) has become a cornerstone of computational polymer chemistry, providing deep insights into reaction mechanisms. researchgate.netugent.beresearchgate.net It is widely used to model the electronic structure and energetics of molecules, making it ideal for studying the intricate steps of polymerization. acs.orgresearchgate.net

Elucidation of Catalytic Polymerization Mechanisms

DFT calculations are instrumental in elucidating the mechanisms of catalytic polymerization. nih.gov They can be used to map out the entire catalytic cycle, identifying intermediates and transition states, and calculating their relative energies. This helps in understanding how catalysts function and in designing new, more efficient ones. acs.org For instance, DFT studies can rationalize the performance of various catalyst systems, such as phosphine (B1218219) sulfonate nickel catalysts or dinuclear cobalt-based catalysts, in the polymerization of olefins with polar monomers. nih.govacs.org The calculations can reveal how the electronic and steric properties of the catalyst influence its activity and selectivity, providing a framework for rational catalyst design. nih.gov

Interfacial Interactions in Fluorinated Systems